5-Chloro-2-(methylamino)benzonitrile 5-Chloro-2-(methylamino)benzonitrile
Brand Name: Vulcanchem
CAS No.: 85702-70-1
VCID: VC3789326
InChI: InChI=1S/C8H7ClN2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,11H,1H3
SMILES: CNC1=C(C=C(C=C1)Cl)C#N
Molecular Formula: C8H7ClN2
Molecular Weight: 166.61 g/mol

5-Chloro-2-(methylamino)benzonitrile

CAS No.: 85702-70-1

Cat. No.: VC3789326

Molecular Formula: C8H7ClN2

Molecular Weight: 166.61 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-(methylamino)benzonitrile - 85702-70-1

Specification

CAS No. 85702-70-1
Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
IUPAC Name 5-chloro-2-(methylamino)benzonitrile
Standard InChI InChI=1S/C8H7ClN2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,11H,1H3
Standard InChI Key UFOXVUGKBFWWMB-UHFFFAOYSA-N
SMILES CNC1=C(C=C(C=C1)Cl)C#N
Canonical SMILES CNC1=C(C=C(C=C1)Cl)C#N

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

5-Chloro-2-(methylamino)benzonitrile has the molecular formula C₈H₇ClN₂ and a molecular weight of 166.608 g/mol . The IUPAC name derives from its substitution pattern: a chloro group at position 5, a methylamino group at position 2, and a nitrile group at position 1 on the benzene ring. The compound’s LogP value of 2.08 suggests moderate lipophilicity, which influences its solubility and pharmacokinetic behavior.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number85702-70-1
Molecular FormulaC₈H₇ClN₂
Molecular Weight166.608 g/mol
InChI KeyUFOXVUGKBFWWMB-UHFFFAOYSA-N
SMILESNc1c(Cl)ccc(C#N)c1NC

The InChIKey and SMILES notations provide unambiguous representations of its atomic connectivity and stereochemical features . The nitrile group (-C≡N) contributes to the compound’s polarity, while the chloro and methylamino groups influence its reactivity in substitution and condensation reactions.

Structural Analogues and Derivatives

Comparative analysis with structurally related compounds, such as 5-Chloro-2-(4-methoxy-benzylamino)-benzonitrile (CAS 685540-87-8) , reveals how substituent modifications alter physicochemical properties. For instance, replacing the methylamino group with a bulkier 4-methoxybenzylamino group increases molecular weight to 272.73 g/mol and reduces LogP due to the added methoxy moiety. Such structural variations are critical in drug design, where small changes can significantly impact bioavailability and target binding.

Synthesis and Manufacturing

Traditional Synthetic Routes

Early synthesis methods relied on tosylation followed by methylation using toxic reagents like dimethyl sulfate . For example, 2-amino-5-chlorobenzophenone was sulfonylated to generate a tosylamine intermediate, which underwent methylation and subsequent hydrolysis . These methods faced limitations, including low yields (~77.6%) , complex purification steps, and environmental hazards from methylating agents.

Modern Green Synthesis

Recent advancements emphasize green chemistry principles. A patented method employs dimethyl carbonate as a methylating agent and high-silica NaY molecular sieves as catalysts . This approach offers several advantages:

  • Reduced toxicity: Dimethyl carbonate (LD₅₀ ≈ 6,500 mg/kg) is significantly safer than dimethyl sulfate (LD₅₀ ≈ 205 mg/kg) .

  • Enhanced selectivity: The NaY catalyst achieves >90% monomethylation selectivity, minimizing byproducts .

  • Reusability: The molecular sieve catalyst retains activity after multiple cycles, lowering production costs .

The reaction proceeds under mild conditions (80–90°C) with a molar ratio of 10:1–20:1 (dimethyl carbonate to substrate) . This method exemplifies the shift toward sustainable pharmaceutical manufacturing.

Analytical Characterization

Chromatographic Analysis

Reverse-phase high-performance liquid chromatography (HPLC) is the gold standard for purity assessment. Using a Newcrom R1 column (3 µm particles), the compound elutes with a mobile phase of acetonitrile/water/phosphoric acid (optimized ratio: 65:35:0.1) . For mass spectrometry compatibility, phosphoric acid is replaced with 0.1% formic acid . The method’s scalability supports both analytical (<5 µg) and preparative (>1 g) applications .

Table 2: HPLC Conditions for 5-Chloro-2-(methylamino)benzonitrile

ParameterValueSource
ColumnNewcrom R1 (3 µm)
Mobile PhaseAcetonitrile:H₂O:H₃PO₄ (65:35:0.1)
Flow Rate1.0 mL/min
DetectionUV-Vis (254 nm)
Retention Time6.2 ± 0.3 minutes

Applications in Pharmaceutical Research

Pharmacokinetic Studies

The compound’s moderate LogP (2.08) suggests favorable membrane permeability, making it a candidate for CNS drug development. Preclinical studies highlight its potential as a dopamine receptor modulator, though detailed pharmacological data remain proprietary .

Intermediate in Antidepressant Synthesis

Structural analogues of 5-Chloro-2-(methylamino)benzonitrile serve as precursors to tricyclic antidepressants. For example, methylation of the amino group can yield tertiary amines with enhanced blood-brain barrier penetration .

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparison

CompoundMolecular WeightLogPKey ApplicationSource
5-Chloro-2-(methylamino)benzonitrile166.612.08Pharmacokinetic studies
5-Chloro-2-(4-methoxy-benzylamino)-benzonitrile272.733.12Receptor binding assays
5-Chloro-2-isocyanatobenzonitrile178.582.18Polymer synthesis

The methylamino derivative’s lower molecular weight and LogP enhance its metabolic stability compared to bulkier analogues .

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